2-(1-((5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol
Overview
Description
Scientific Research Applications
Pyrimidine and Piperidine Derivatives in Scientific Research
Dipeptidyl Peptidase IV Inhibitors
Pyrimidine derivatives, including those with piperidine substructures, have been extensively studied as dipeptidyl peptidase IV (DPP IV) inhibitors for the treatment of type 2 diabetes mellitus. Research focuses on finding molecules that selectively inhibit the degradation of incretin molecules without affecting the protease activity on other substrates or disturbing DPP IV interaction with other proteins (Mendieta, Tarragó, & Giralt, 2011).
Chemical Inhibitors of Cytochrome P450 Isoforms
Certain piperidine derivatives have been identified as selective inhibitors for cytochrome P450 isoforms, playing a crucial role in drug metabolism and potential drug-drug interactions. The research in this area contributes to understanding how different chemical inhibitors can be used to predict and manage such interactions (Khojasteh et al., 2011).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines have been explored for their applications in optoelectronic materials. The research demonstrates how incorporating pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials for electronic devices, highlighting the versatility of these chemical structures beyond pharmaceutical applications (Lipunova et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[1-[(5-chloro-7-morpholin-4-yl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methyl]piperidin-4-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN5O2S/c1-18(2,25)12-3-5-23(6-4-12)11-13-20-14-15(24-7-9-26-10-8-24)21-17(19)22-16(14)27-13/h12,25H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHKWJPCCDEZSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(CC1)CC2=NC3=C(N=C(N=C3S2)Cl)N4CCOCC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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